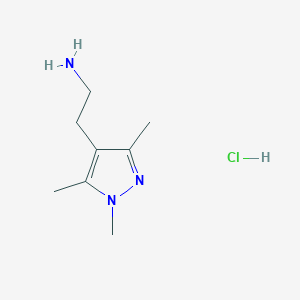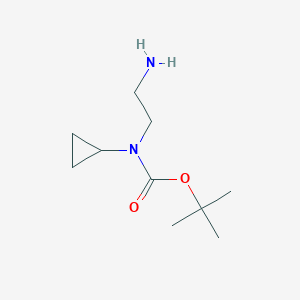
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Übersicht
Beschreibung
“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a chemical compound with the molecular formula C7H16N2O2 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” were not found, a related compound, tert-butyl 2-aminoethylcarbamate, has been synthesized by adding benzaldehyde to a solution of tert-butyl 2-aminoethylcarbamate in methanol.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 2-aminoethyl group .
Physical And Chemical Properties Analysis
“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a liquid at 20°C with a specific gravity of 1.01 . It has a boiling point of 72-80°C at 0.1 mmHg . The compound has a refractive index of 1.458 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins. It can be used to modify proteins or peptides before mass spectrometry analysis. The tert-butyl group serves as a protecting group that can be removed under mild acidic conditions, allowing for the study of protein structure and function .
Drug Development
In drug development, this compound can act as an intermediate. Its structure is useful for creating more complex molecules that may have pharmaceutical applications. The cyclopropyl group, in particular, is often found in drugs due to its lipophilicity, which helps in crossing cell membranes .
Organic Synthesis
As a reagent in organic synthesis, tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate can be used to introduce the tert-butyl carbamate protecting group. This is particularly useful in the synthesis of cyclic and acyclic amines, where the protection of the amino group is necessary .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The aminoethyl group can react with carboxylic acids or their derivatives to form amide bonds, leading to polymers with potential applications in biodegradable materials .
Agricultural Chemistry
This compound may find applications in agricultural chemistry as a building block for the synthesis of crop protection agents. The presence of the aminoethyl and cyclopropyl groups can be leveraged to create compounds that interact with specific biological targets in pests .
Bioconjugation Techniques
In bioconjugation, tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate can be used to link biomolecules to other entities, such as fluorescent dyes or drugs. This is useful in creating targeted therapies and diagnostics .
Nanotechnology
The compound’s functional groups make it suitable for modifying the surface of nanoparticles. This modification can improve the solubility, stability, and targeting capabilities of nanoparticles used in drug delivery systems .
Chemical Biology
In chemical biology, researchers can use this compound to study protein-protein interactions. The tert-butyl group can protect the aminoethyl moiety during the synthesis of probes or markers, which can then be used to label proteins of interest .
Wirkmechanismus
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMKZZRRCKGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate | |
CAS RN |
1247174-47-5 | |
| Record name | tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



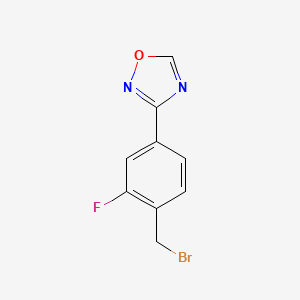

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
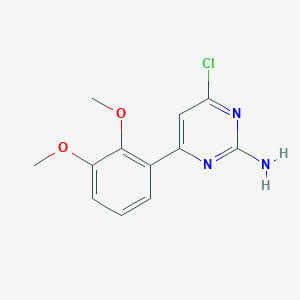

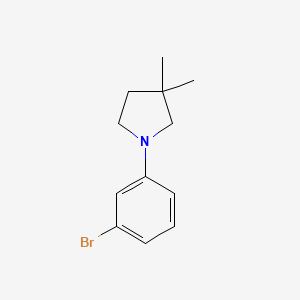
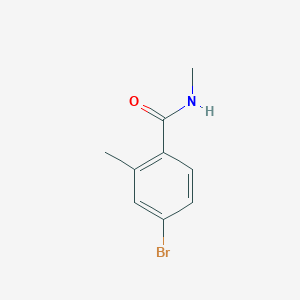

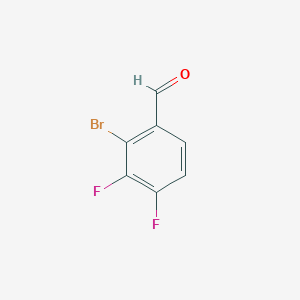
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
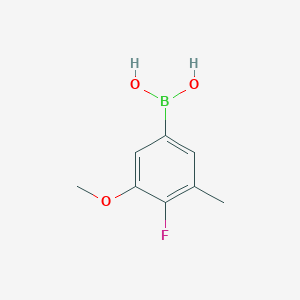
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
